6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine
Description
6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a piperazine ring bearing a 4-ethoxybenzenesulfonyl group and at position 4 with a dimethylamine group. The ethoxy group on the benzene ring introduces hydrophobicity, balancing the compound's lipophilicity and aqueous solubility. This structural design is common in medicinal chemistry for targeting enzymes or receptors, such as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-26-16-5-7-17(8-6-16)27(24,25)23-11-9-22(10-12-23)18-13-15(21(2)3)14-19-20-18/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNGLMMVRATRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by experimental data and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyridazine ring, piperazine moiety, and an ethoxybenzenesulfonyl group. The molecular formula can be represented as CHNOS.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological potential.
1. Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds related to the piperazine and sulfonamide functionalities. For instance:
- Inhibition against Bacterial Strains : Compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC values indicating significant inhibition. The compound's sulfonamide group is known for its role in antibacterial activity due to its ability to inhibit bacterial folate synthesis pathways .
2. Anticancer Activity
The anticancer potential of similar compounds has been assessed through various in vitro assays:
- Cell Line Studies : Compounds with piperazine derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results indicated that certain derivatives exhibited cytotoxic effects with GI values below 20 µM, suggesting promising anticancer activity .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been studied:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The sulfonamide group enhances binding affinity through specific interactions with the enzyme's active site .
| Enzyme | Inhibition Type | IC Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Strong Inhibition | 2.14 | |
| Urease | Strong Inhibition | 1.13 |
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on a series of piperazine derivatives found that compounds structurally similar to this compound exhibited significant antibacterial properties against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Activity Assessment
In a comparative study evaluating various piperazine derivatives against breast cancer cell lines, the compound showed notable cytotoxicity, suggesting that modifications to the piperazine scaffold can lead to improved therapeutic profiles.
Comparison with Similar Compounds
The compound is structurally analogous to several pyridazine, pyrimidine, and triazine derivatives with piperazine or sulfonamide modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
†Calculated based on molecular formula.
Key Observations :
Core Structure Variations :
- Pyridazine (target compound) vs. pyrimidine (D575-0008) vs. bicyclic systems (). Pyridazine’s adjacent nitrogen atoms create distinct electronic properties compared to pyrimidine’s meta-nitrogens, influencing binding interactions .
- Bicyclic cores (e.g., tetrahydropyrido-pyrimidine in ) may enhance rigidity and selectivity but reduce synthetic accessibility.
Piperazine Substituents: The 4-ethoxybenzenesulfonyl group in the target compound improves solubility via the sulfonyl group while the ethoxybenzene provides moderate hydrophobicity. 4-Chlorophenyl-piperazine () lacks a sulfonyl group, reducing solubility but favoring interactions with hydrophobic binding pockets .
Substituent Effects: N,N-Dimethylamine (target compound) vs. N-ethyl (D575-0008): Dimethylamine’s lower steric hindrance and higher basicity (pKa ~10) may enhance ionization at physiological pH, improving water solubility .
Synthetic Complexity :
- The target compound’s synthesis likely mirrors methods in (e.g., coupling dichloropyridazine with substituted piperazines under reflux). However, introducing the 4-ethoxybenzenesulfonyl group requires additional sulfonylation steps, increasing complexity compared to aryl-piperazine analogs .
The ethoxybenzenesulfonyl group may enhance pharmacokinetic profiles over alkylsulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
